molecular formula C7H7Cl2NO B1352563 (2,4-Dichloro-6-methylpyridin-3-yl)methanol CAS No. 374800-25-6

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Cat. No.: B1352563
CAS No.: 374800-25-6
M. Wt: 192.04 g/mol
InChI Key: YYRIQTLBJWWQMZ-UHFFFAOYSA-N
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Description

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . It is characterized by the presence of two chlorine atoms, a methyl group, and a hydroxymethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is utilized in several scientific research fields, including:

Safety and Hazards

The safety data sheet for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs . Therefore, it should be handled with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol typically involves the chlorination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions of the pyridine ring . Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted pyridine derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4-dichloro-6-methylpyridine-3-carboxylic acid, while substitution reactions can produce various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-6-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxymethyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2,4-Dichloro-3-methylpyridine: Differently substituted, leading to variations in reactivity and applications.

    2,4-Dichloro-5-methylpyridine: Another isomer with distinct chemical properties.

Uniqueness

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which confer specific reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(2,4-dichloro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRIQTLBJWWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429405
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374800-25-6
Record name (2,4-dichloro-6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4-dichloro-6-methylnicotinate (9) (8.04 g, 34.3 mmol) was dissolved in THF (40 mL) and added to a stirred suspension of LAH (6.52 g, 0.170 mmol) in THF (80 mL) at −78° C. The mixture was stirred for 6 hours at this temperature and for 1 hour at −30° C. followed by cautious treatment with water (5.5 mL), 15% aqueous NaOH (5.5 mL) and water (16.5 mL) with vigorous stirring. The mixture was warmed to room temperature and filtered. The white precipitate was washed liberally with ethyl acetate. The combined organic portions were dried (MgSO4) and concentrated under vacuum to afford 6.40 g (97%) of (10) as a colorless oil which solidified on standing: LCMS (MH+, 192).
Quantity
8.04 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.52 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
16.5 mL
Type
reactant
Reaction Step Five
Yield
97%

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